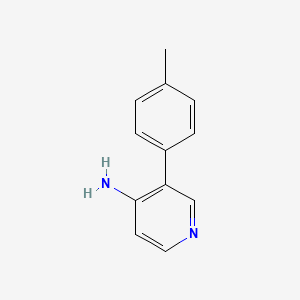

3-(P-tolyl)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-8-14-7-6-12(11)13/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHFLHDSRXEUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734693 | |

| Record name | 3-(4-Methylphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341149-33-4 | |

| Record name | 3-(4-Methylphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 P Tolyl Pyridin 4 Amine

Reactivity of the Pyridine (B92270) Nitrogen in Chemical Transformations

The nitrogen atom within the pyridine ring of 3-(p-tolyl)pyridin-4-amine is a key site for chemical interactions, including protonation and coordination to metal centers. Its sp2 hybridization and location within the aromatic system define its basicity and ligand properties.

Protonation and Acid-Base Interactions

In reactions of 4-aminopyridine (B3432731) with halogens like Br2, immediate protonation of the pyridine ring has been observed, forming a pyridinium (B92312) salt as the primary product before any subsequent reactions on the ring occur. google.com This highlights the accessibility and basicity of the ring nitrogen. Theoretical calculations on related structures, such as 1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have identified the pKa of the strongest basic site, which corresponds to a nitrogen atom in the heterocyclic system. drugbank.com For 3-(p-tolyl)pyridin-4-amine, the presence of the electron-donating p-tolyl group is expected to slightly influence the basicity compared to unsubstituted 4-aminopyridine.

Coordination to Metal Centers

The pyridine nitrogen atom is an effective coordination site for metal ions, making aminopyridine derivatives valuable ligands in coordination chemistry. researchgate.netresearchgate.netvot.pl This coordinating ability is frequently exploited in catalysis. For instance, in transition metal-catalyzed cross-coupling reactions, the pyridyl nitrogen can act as a directing group, forming chelate complexes with metal centers like palladium. researchgate.net This chelation facilitates subsequent C-H bond activation at specific positions on the molecule. researchgate.net

Studies on related aminopyridine compounds demonstrate their versatility in forming complexes with a variety of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The coordination can lead to various structures, from mononuclear complexes to polymeric chains where the aminopyridine ligand bridges metal centers. researchgate.netresearchgate.net The specific coordination mode can be influenced by factors such as the metal ion, counter-ions, and reaction conditions. researchgate.net Research on bulky aminopyridinate ligands shows the formation of both dimeric and monomeric lithium complexes, as well as monomeric magnesium complexes, where the ligand chelates the metal center. mdpi.com

Reactivity of the Amine Group

The exocyclic amine group at the 4-position of 3-(p-tolyl)pyridin-4-amine is a versatile functional group that engages in a variety of chemical transformations. Its reactivity is central to the derivatization of the molecule for applications in medicinal chemistry and materials science.

The primary amine can undergo oxidation to yield nitroso or nitro derivatives under appropriate conditions, using reagents like potassium permanganate (B83412) or hydrogen peroxide. It also readily participates in nucleophilic reactions. A key reaction is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. researchgate.net This reactivity is fundamental for conjugating the molecule to other pharmacophores.

Furthermore, the amine group can be functionalized through alkylation and acylation. For instance, reductive amination procedures, reacting the amine with an aldehyde in the presence of a reducing agent, are effective for introducing alkyl substituents. nih.gov The nucleophilicity of the amine also allows for its use in coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. The amine's ability to form hydrogen bonds is also a critical aspect of its reactivity, influencing its interactions with biological macromolecules.

Electrophilic and Nucleophilic Pathways on the Pyridine Ring System

The pyridine ring in 3-(p-tolyl)pyridin-4-amine is activated towards electrophilic substitution due to the combined electron-donating effects of the 4-amino and 3-p-tolyl groups. The amino group is a powerful activating group, directing electrophiles to the positions ortho and para to it. Consequently, electrophilic substitution is expected to occur preferentially at the 2- and 6-positions of the pyridine ring. An example of such a reaction is the bromination of a related thieno[3,2-c]pyridine (B143518) derivative using N-bromosuccinimide (NBS), which proceeds readily. google.com

While the electron-rich nature of the ring makes it susceptible to electrophiles, the inherent electron deficiency of the pyridine nucleus also allows for nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present on the ring. In fact, a common synthetic route to the parent compound involves the SNAr reaction of a halogenated pyridine precursor with an amine. Mechanistic studies on the substitution of 3-bromopyridines have shown that under basic conditions, an isomerization to a 4-bromopyridine (B75155) can occur via a pyridyne intermediate, which then undergoes a more facile SNAr reaction. rsc.orgamazonaws.com This highlights the complex interplay of factors governing substitution patterns on the pyridine ring. The reactivity can also be harnessed in dearomatization reactions, where highly electrophilic pyridines react with nucleophiles to form stable 1,4-adducts. nih.gov

Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of reactions involving 3-(p-tolyl)pyridin-4-amine is crucial for optimizing synthetic routes and controlling product formation. Mechanistic studies often focus on the role of catalysts and the formation of reactive intermediates.

In palladium-catalyzed C-H arylation reactions, where related N-aryl aminopyridines serve as substrates, the reaction mechanism is proposed to involve the formation of a dimeric palladium complex as the catalyst's resting state. nih.gov The turnover-limiting step is believed to be the oxidation of this dimer by the arylating agent, leading to a high-valent palladium intermediate that facilitates C-C bond formation. nih.gov Kinetic studies, including analysis of reaction order and isotope effects, are instrumental in elucidating such pathways. nih.govmit.edu

For nucleophilic substitution of hydrogen (SNH) reactions on pyridines, the mechanism involves the interaction of a nucleophile with an activated pyridine ring to form a dearomatized intermediate. researchgate.netresearchgate.net Subsequent proton elimination restores aromaticity and yields the substituted product. researchgate.net The regioselectivity of these reactions can be controlled by electronically tuning the reagents to favor the formation of specific intermediates. researchgate.net Three-component reactions to form substituted pyrroles from aromatic amines have been proposed to proceed via the initial formation of an enamine intermediate, which then traps a carbocation, followed by intramolecular electrophilic substitution and aromatization. beilstein-journals.org The rate of chemical reactions is influenced by factors like concentration, temperature, and the presence of catalysts, with complex reactions often governed by the slowest elementary step. iitk.ac.in

Structure Activity Relationship Sar Methodologies and Design of Analogues

Rational Design Principles for 3-(P-tolyl)pyridin-4-amine Analogues

The rational design of analogues of 3-(p-tolyl)pyridin-4-amine is guided by established principles in medicinal chemistry, often leveraging computational and structural biology techniques. The goal is to modify the parent structure to enhance desired biological activities, such as enzyme inhibition, while minimizing off-target effects.

Key design principles include:

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the biological target, often a protein kinase, complexed with an inhibitor. frontiersin.org X-ray crystallography can reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the active site. For instance, understanding the bond lengths and torsion angles of the pyridine (B92270) and aryl-amine groups helps in designing analogues with optimal planarity and conjugation for target binding.

Ligand-Based Drug Design (LBDD): When the target's 3D structure is unknown, LBDD methods are employed. These include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. frontiersin.org QSAR models can predict the activity of new analogues based on their physicochemical properties. mdpi.com

Pharmacophore Hybridization: This strategy involves combining structural features from different known active compounds to create a new hybrid molecule with potentially improved properties. nih.gov

Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) can modulate the compound's activity, selectivity, and pharmacokinetic profile. For example, replacing a hydrogen atom with a fluorine atom can alter metabolic stability.

A central theme in the design of kinase inhibitors is the interaction with the ATP-binding site. The 4-amino group of the pyridine ring is a key hydrogen bond donor, often interacting with the hinge region of the kinase. frontiersin.org The p-tolyl group occupies a hydrophobic pocket, and modifications to this group can significantly impact potency and selectivity.

Table 1: Key Design Considerations for 3-(P-tolyl)pyridin-4-amine Analogues

| Design Principle | Application to 3-(P-tolyl)pyridin-4-amine Analogues |

|---|---|

| Hydrogen Bonding | The 4-amino group is a critical hydrogen bond donor. Maintaining or enhancing this interaction is a primary design goal. |

| Hydrophobic Interactions | The p-tolyl group fits into a hydrophobic pocket. Modifications aim to optimize this interaction for improved affinity and selectivity. |

| Conformational Rigidity | Introducing conformational constraints, for example by incorporating the structure into a fused ring system, can improve binding affinity by reducing the entropic penalty upon binding. |

| Solubility and Lipophilicity | The p-tolyl group contributes to the compound's lipophilicity. Balancing lipophilicity is crucial for achieving good oral bioavailability and avoiding non-specific binding. |

| Metabolic Stability | Introducing blocking groups at potential sites of metabolism can enhance the compound's in vivo half-life. |

Synthetic Strategies for Analogue Libraries with Varied Substituents

The synthesis of diverse libraries of 3-(p-tolyl)pyridin-4-amine analogues is essential for exploring the SAR and identifying lead compounds. Modern synthetic methodologies enable the efficient and systematic variation of substituents on both the pyridine nucleus and the p-tolyl group.

Modifications to the pyridine ring are crucial for fine-tuning the electronic properties and hydrogen bonding capabilities of the molecule.

Substitution at C-2 and C-6: The introduction of substituents at the positions flanking the nitrogen atom can influence the basicity of the pyridine nitrogen and introduce additional points of interaction with the target. For example, multicomponent reactions involving aromatic aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile derivatives. kemdikbud.go.id

Substitution at C-5: The C-5 position offers another site for modification. For instance, various 4-arylpyridine-2,6-dicarboxylic acids have been synthesized starting from aromatic aldehydes and 2-acetylfuran (B1664036) through aldol (B89426) condensation and Michael addition. ccspublishing.org.cn

N-Oxidation: Oxidation of the pyridine nitrogen to an N-oxide can alter the electronic distribution of the ring and introduce a new hydrogen bond acceptor.

Varying the substituents on the p-tolyl ring allows for the exploration of the hydrophobic pocket of the target enzyme and the modulation of physicochemical properties.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for introducing a wide range of aryl and heteroaryl groups at the 3-position of the pyridine ring. smolecule.com Starting with a halogenated pyridine precursor, coupling with various substituted boronic acids or esters allows for the synthesis of a diverse library of analogues.

Substitution on the Tolyl Ring: The methyl group of the p-tolyl moiety can be replaced with other alkyl groups, halogens, or electron-donating or electron-withdrawing groups to probe the steric and electronic requirements of the binding pocket. For example, N-(p-Tolyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has been prepared as part of SAR studies. nih.gov

Fusing the 3-(p-tolyl)pyridin-4-amine scaffold with other heterocyclic rings can lead to conformationally restricted analogues with potentially enhanced potency and selectivity.

Synthesis of Thieno[3,2-c]pyridines: Analogues where the pyridine ring is fused with a thiophene (B33073) ring have been synthesized. For example, benzyl-(3-p-tolyl-thieno[3,2-c]pyridin-4-yl)-amine has been prepared and further functionalized. google.com

Synthesis of Pyrazolo[3,4-b]pyridines: The condensation of 5-amino-1H-pyrazole-4-carbaldehydes with active methylene (B1212753) compounds can yield pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org

Synthesis of Oxazolo[5,4-b]pyridines: The reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines can lead to the formation of oxazolo[5,4-b]pyridine (B1602731) systems. nih.govscispace.com

Table 2: Synthetic Reactions for Analogue Generation

| Reaction Type | Starting Materials | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | 3-Bromo-4-nitropyridine, p-tolylboronic acid | 3-(p-Tolyl)-4-nitropyridine |

| Buchwald-Hartwig Amination | 2-Iodo-4-chloropyrrolopyridine, secondary amine | 2-Aryl-4-amino-pyrrolopyridine |

| Multicomponent Reaction | Aromatic aldehyde, malononitrile, ammonium acetate | Polysubstituted pyridine |

| Aldol Condensation/Michael Addition | Aromatic aldehyde, 2-acetylfuran | 4-Arylpyridine-2,6-dicarboxylic acid |

| Pictet-Spengler Reaction | 3-Amino-2-phenylquinolin-4(1H)-one, aromatic aldehyde | Dibenzo[b,h] frontiersin.orgresearchgate.netnaphthyridin-7(12H)-one |

Modifications on the p-Tolyl Group

Methodologies for Assessing Structure-Interaction Profiles

Once analogues have been synthesized, their interaction with the biological target must be quantitatively assessed to establish a clear SAR.

Enzyme kinetic studies are paramount for determining the inhibitory potency of the synthesized analogues. These assays measure the effect of the compound on the rate of the enzymatic reaction.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. These are often determined using radiometric assays that measure the incorporation of radiolabeled phosphate (B84403) from ATP into a substrate. nih.gov

Determination of Inhibition Mechanism (Ki): Further kinetic experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine the inhibition constant (Ki). The Ki provides a more accurate measure of the inhibitor's affinity for the enzyme.

Kinase Panel Screening: To assess the selectivity of the inhibitors, they are often screened against a large panel of different kinases. nih.gov This helps to identify compounds that are highly selective for the target kinase, which is often a desirable property for therapeutic candidates. oup.com

Competition Binding Assays: These assays measure the ability of a test compound to displace a known ligand (often a fluorescent or radiolabeled probe) that binds to the ATP-binding site of the kinase. The dissociation constant (Kd) can be determined from these experiments, providing a direct measure of binding affinity. nih.gov

Table 3: Common Methodologies for Assessing Inhibitor-Enzyme Interactions

| Methodology | Principle | Key Output |

|---|---|---|

| Radiometric Assay | Measures the transfer of a radiolabeled phosphate from ATP to a substrate. nih.gov | IC50, Ki |

| Fluorescence Resonance Energy Transfer (FRET) | A fluorescent signal is generated when a donor and acceptor molecule are in close proximity, which is altered by enzyme activity. nih.gov | IC50, real-time kinetics |

| Competition Binding Assay | Measures the displacement of a high-affinity labeled ligand from the kinase active site by the inhibitor. nih.gov | Kd |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of an inhibitor to the enzyme. | Kd, stoichiometry, thermodynamic parameters |

| Thermal Shift Assay (TSA) | Measures the change in the thermal stability of a protein upon ligand binding. nih.gov | Ligand binding confirmation |

Ligand Binding Site Analysis via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. drughunter.com Understanding the binding mode of a ligand within the active site of a protein is crucial for structure-based drug design. For 3-(p-tolyl)pyridin-4-amine and its analogs, molecular docking studies have been instrumental in elucidating their binding interactions with various biological targets, particularly protein kinases.

These studies simulate the interaction between the ligand and the target protein, providing insights into the binding affinity and the specific molecular interactions that stabilize the complex. Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. vulcanchem.com The p-tolyl group, for instance, often engages in hydrophobic interactions and can influence π-π stacking, while the pyridine nitrogen and the amino group are potential sites for hydrogen bonding. vulcanchem.com

Research has shown that derivatives of 3-(p-tolyl)pyridin-4-amine can be designed to target specific kinases by modifying its structure to optimize interactions with the ATP binding site. For example, docking studies have guided the design of analogs with improved binding affinity and selectivity for targets like p38 MAP kinase and Cyclooxygenase-2 (COX-2). nih.gov

A molecular docking study of a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which share a structural resemblance to 3-(p-tolyl)pyridin-4-amine, was performed using AutoDock Vina. The results demonstrated that these compounds could fit well within the COX-2 active site. Specifically, the SO2Me group was shown to insert into a secondary pocket of the enzyme and form hydrogen bonds with the active site residues. nih.gov Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency and selectivity against the COX-2 enzyme. nih.gov

The following table summarizes the key findings from a representative molecular docking study on a related compound, highlighting the crucial interactions.

| Compound | Target Protein | Key Interacting Residues | Observed Interactions | Docking Score/Binding Energy |

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | COX-2 | Not Specified | Hydrogen bonds, Insertion into secondary pocket | IC50 = 0.07 µM |

In another study, pyrazolo[3,4-b]pyridin-3-amine derivatives were investigated as inhibitors of MAP kinase-interacting kinases (MNKs). Molecular modeling suggested that these compounds bind to the inactive conformation of MNK1, interacting with the specific DFD motif. nih.gov The presence of an unsubstituted pyrazole (B372694) moiety was found to be a crucial structural requirement for inhibitory activity, indicating the importance of a hydrogen bond donor in that region of the molecule. nih.gov

The data from these docking studies are invaluable for the rational design of new, more potent, and selective analogs of 3-(p-tolyl)pyridin-4-amine for various therapeutic targets.

Computational and Theoretical Studies of 3 P Tolyl Pyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. acs.org It is favored for its balance of accuracy and computational cost. DFT calculations are used to optimize molecular geometry, determine thermodynamic properties, and predict spectroscopic data. nih.gov For molecules similar to 3-(P-tolyl)pyridin-4-amine, the B3LYP hybrid functional is commonly used in conjunction with basis sets like 6-31G(d,p) or 6-311G(d,p) to achieve reliable results. nih.govmdpi.comnih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. acs.orgarxiv.org This is crucial for understanding a molecule's response to light, including its UV-Vis absorption spectrum. nih.gov For instance, in a study on a complex imine containing pyridine (B92270) and tolyl moieties, TD-DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the energy of electronic transitions. mdpi.com

Table 1: Common DFT/TD-DFT Methodologies Applied to Related Aromatic Amines

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Properties, Reactivity Descriptors nih.gov |

| DFT | B3LYP | 6-311++G(d,p) | Structural Parameters, Electronic Properties nih.gov |

| TD-DFT | B3LYP | 6-31G(d,p) | Excited States, HOMO-LUMO Energy Gap Calculation mdpi.com |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. grafiati.com The Hartree-Fock (HF) method is a foundational ab initio approach. In a study of 4-amino pyrazolo (3,4-d) pyrimidine, a related heterocyclic amine, calculations were performed using the HF/6-311+G**(d,p) method to complement DFT results for vibrational frequency analysis. nih.gov While often less accurate than DFT for many applications, ab initio methods provide a valuable theoretical baseline and are crucial for developing more advanced computational techniques. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. nih.gov

For aromatic compounds containing amine and phenyl rings, the HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is found on the electron-accepting regions. mdpi.comrsc.org In a detailed study of an imine with di-p-tolyl-amino and pyridine fragments, DFT calculations showed the HOMO was located on the triphenylamine-like fragment, while the LUMO was centered on the pyridine and thiadiazole rings. mdpi.com This charge separation is characteristic of such structures. The calculated HOMO-LUMO energy gap for this related molecule was found to be 2.71 eV. mdpi.com

Table 2: Calculated HOMO-LUMO Energy Gaps for Structurally Related Compounds

| Compound Type | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Pyrimidine Derivative | B3LYP/6-311++G(d,p) | -6.3459 | -1.7204 | 4.6255 | nih.gov |

| Imine with Pyridine/Tolyl | DFT/B3LYP/6-31G(d,p) | - | - | 2.71 | mdpi.com |

Ab Initio Methods

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be validated against experimental measurements to confirm molecular structures and understand their characteristics. mdpi.com

Theoretical calculations, particularly using DFT, are employed to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical spectrum can be generated. researchgate.net This calculated spectrum is then compared with experimental data to aid in signal assignment and structural confirmation. mdpi.com Good agreement between theoretical and experimental results provides strong evidence for the proposed structure. researchgate.net While specific computational data for 3-(P-tolyl)pyridin-4-amine is not detailed in the searched literature, experimental ¹H NMR data provides a benchmark for future theoretical validation.

Table 3: Experimental ¹H NMR Chemical Shifts for 3-(P-tolyl)pyridin-4-amine

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|

| Pyridine H-2 | 8.35 | Doublet (d) | 5.1 | |

| p-Tolyl H-3/H-5 | 7.45 | Doublet (d) | 8.0 |

Vibrational frequency analysis using quantum chemical methods provides a theoretical prediction of a molecule's infrared (IR) and Raman spectra. nih.govoatext.com Full geometry optimization is first performed, followed by frequency calculations using methods like B3LYP with basis sets such as 6-31G(d,p). mdpi.com The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of bonds. orgchemboulder.com These theoretical spectra are instrumental in assigning the absorption bands observed in experimental FT-IR spectra. acs.org For 3-(P-tolyl)pyridin-4-amine, key vibrational modes would include the N-H stretches of the primary amine, C-N stretches, and aromatic C-H and C=C stretching vibrations. orgchemboulder.com

Table 4: Characteristic FT-IR Vibrational Frequencies for Functional Groups in 3-(P-tolyl)pyridin-4-amine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Primary Aromatic Amine | N-H Stretch | 3400-3250 (two bands) | Medium | orgchemboulder.com |

| Primary Amine | N-H Bend | 1650-1580 | Medium | orgchemboulder.com |

| Aromatic Ring | C=C Stretch | ~1600-1450 | Medium-Weak | oatext.com |

| Aromatic Amine | C-N Stretch | 1335-1250 | Strong | orgchemboulder.com |

UV-Visible Absorption Spectra Modeling

Computational modeling of the ultraviolet-visible (UV-Vis) absorption spectra for aromatic amines like 3-(P-tolyl)pyridin-4-amine is a critical tool for understanding their electronic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, allowing for the prediction of absorption maxima (λmax) and the nature of electronic transitions. mdpi.comnih.gov

The process involves optimizing the molecule's geometry using a DFT method, such as B3LYP with a basis set like 6-311++G(d,p), followed by TD-DFT calculations to simulate the UV-Vis spectrum. nih.govnih.gov These calculations can be performed for the molecule in a vacuum (gas phase) or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM), which is crucial as solvent polarity can influence the electronic transitions. mdpi.com

The resulting theoretical spectrum provides data on the primary electronic transitions, typically π → π* and n → π*, and their corresponding oscillator strengths. researchgate.net For example, in analogous heterocyclic compounds, absorption bands in the 250 to 390 nm range are often attributed to these transitions. researchgate.net A comparison between the theoretical λmax and experimental data, where available, can show a high degree of correlation, often with a variance of only a few percent. mdpi.com This predictive power helps in designing new compounds with specific photoprotective or optoelectronic properties. mdpi.comnih.gov

Table 1: Illustrative TD-DFT Calculation Parameters for UV-Vis Spectra Modeling

| Parameter | Typical Method/Basis Set | Purpose |

|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | To find the lowest energy structure of the molecule. nih.gov |

| Excitation Energies | TD-DFT | To calculate the energies of electronic transitions. mdpi.comrespectprogram.org |

| Solvent Model | IEFPCM (Methanol, etc.) | To simulate the effect of a solvent on the absorption spectrum. mdpi.com |

Intermolecular Interactions and Crystal Structure Analysis

The analysis of intermolecular interactions and the crystal structure is fundamental to understanding the solid-state properties of 3-(P-tolyl)pyridin-4-amine. Single-crystal X-ray diffraction is the definitive experimental technique for determining the precise three-dimensional arrangement of molecules in a crystal lattice. mdpi.comresearchgate.net Computational studies complement this data by quantifying the various non-covalent interactions that stabilize the crystal packing.

Hydrogen Bonding Networks

Hydrogen bonds are primary contributors to the stability of the crystal structure in many nitrogen-containing heterocyclic compounds. In the case of 3-(P-tolyl)pyridin-4-amine, the amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as an acceptor. This can lead to the formation of specific motifs, such as dimers or chains.

Table 2: Example of Hydrogen Bond Geometry in a Related Pyridine Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···N | 0.86 | 2.18 | 3.01 | 162 |

| C-H···N | 0.97 | 2.65 | 3.58 | 160 |

Data is illustrative and based on analyses of similar molecular structures.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.com By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. researchgate.net Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds. mdpi.comresearchgate.net

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Imine

| Contact Type | Contribution (%) |

|---|---|

| H···H | 51.0% |

| C···H/H···C | 21.9% |

| N···H/H···N | 14.6% |

| S···H/H···S | 5.9% |

| C···C | 3.1% |

Data derived from a study on 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- researchgate.netreading.ac.ukthiadiazol-2-yl)-imine. mdpi.com

Advanced Topological and Electrostatic Potential Studies (MEP, NBO, NLO)

Advanced computational analyses provide deeper insights into the electronic characteristics and reactivity of 3-(P-tolyl)pyridin-4-amine.

Molecular Electrostatic Potential (MEP) The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting reactivity, hydrogen bonding sites, and intermolecular interactions. researchgate.netresearchgate.net The map uses a color scale where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For 3-(P-tolyl)pyridin-4-amine, the MEP would likely show a negative potential around the pyridine nitrogen and the amino group's nitrogen atom, identifying them as key sites for hydrogen bonding and protonation. researchgate.netresearchgate.net

Nonlinear Optical (NLO) Properties The study of NLO properties is relevant for materials used in photonics and optoelectronics. nih.gov Computational methods can predict the first-order hyperpolarizability (β), a key indicator of second-order NLO activity. researchgate.net Molecules with significant NLO properties often possess a push-pull electronic structure, with electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net The amino group on the pyridine ring can act as an electron donor, suggesting that 3-(P-tolyl)pyridin-4-amine could exhibit NLO properties. The magnitude of the hyperpolarizability can be calculated using DFT methods, and these values are often compared to known NLO materials like urea (B33335) or p-nitroaniline. researchgate.net Studies on pyrene-pyridine chromophores have shown that properties like protonation can be used to switch the NLO response. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 3-(P-tolyl)pyridin-4-amine |

| 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- researchgate.netreading.ac.ukthiadiazol-2-yl)-imine |

| p-nitroaniline |

Advanced Applications in Chemical Research

3-(P-tolyl)pyridin-4-amine as a Key Synthetic Building Block

3-(P-tolyl)pyridin-4-amine serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its structural features, including the reactive amino group and the modifiable aromatic rings, allow for a variety of chemical transformations.

The synthesis of this compound can be achieved through several routes, with a common method involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-amino-3-bromopyridine (B79700) and p-tolylboronic acid. This reaction typically utilizes a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate in a mixed solvent system.

The amino group of 3-(P-tolyl)pyridin-4-amine is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives. Conversely, the compound can undergo reduction to form other amine or hydrazine (B178648) derivatives. Furthermore, the aromatic rings are open to electrophilic substitution reactions, enabling the introduction of various functional groups. The p-tolyl group, being electron-donating, tends to activate the pyridine (B92270) ring towards electrophilic substitution, primarily at the 2- and 6-positions. The reactivity of the 4-amino group facilitates reactions like Schiff base formation and alkylation.

This versatility makes 3-(P-tolyl)pyridin-4-amine a valuable building block in medicinal chemistry for creating potential pharmaceutical compounds and in materials science for developing organic semiconductors and light-emitting diodes (LEDs).

Design and Application in Coordination Chemistry as a Ligand

The nitrogen atom of the pyridine ring and the exocyclic amino group in 3-(P-tolyl)pyridin-4-amine possess lone pairs of electrons, making the compound an excellent candidate for use as a ligand in coordination chemistry. wikipedia.org It can coordinate with a variety of metal ions to form stable metal complexes.

Synthesis of Metal Complexes

The synthesis of metal complexes with 3-(P-tolyl)pyridin-4-amine typically involves reacting the ligand with a suitable metal salt in a solvent. The reaction conditions, such as temperature and stoichiometry, are crucial for obtaining the desired complex. For instance, a general procedure for synthesizing metal complexes involves refluxing a stoichiometric amount of a metal salt with the ligand in a solvent like ethanol. nih.gov The resulting complex can then be isolated by filtration.

A variety of metal complexes have been synthesized using pyridine-based ligands, including those with ruthenium, iron, cobalt, nickel, copper, and zinc. mdpi.comresearchgate.netrevistabionatura.comrsc.org

Investigation of Ligand-Metal Interactions

The interaction between 3-(P-tolyl)pyridin-4-amine and a metal center is a key area of investigation. The nitrogen atom of the pyridine ring typically acts as the primary coordination site. researchgate.net The nature of the metal-ligand bond can be studied using various spectroscopic techniques, such as FT-IR and NMR spectroscopy, as well as computational methods like Density Functional Theory (DFT). These studies provide insights into the electronic and steric effects of the ligand on the properties of the metal complex. The p-tolyl group can influence the electronic properties of the pyridine ring, which in turn affects the strength and nature of the metal-ligand bond.

Pyridine-Derived Catalysts in Organic Transformations

Pyridine derivatives are widely used as catalysts in a multitude of organic reactions due to their basicity and ability to coordinate with metal centers. wikipedia.org 3-(P-tolyl)pyridin-4-amine and its derivatives are no exception and have found applications in both organocatalysis and metal-catalyzed processes.

Organocatalytic Systems

In organocatalysis, the basic nitrogen atom of the pyridine ring can act as a Brønsted or Lewis base to activate substrates and facilitate reactions. Highly nucleophilic pyridines are effective catalysts for various transformations. The catalytic activity can be tuned by modifying the substituents on the pyridine ring.

Role in Metal-Catalyzed Processes

In metal-catalyzed reactions, pyridine-based ligands play a crucial role in modulating the reactivity and selectivity of the metal center. numberanalytics.com 3-(P-tolyl)pyridin-4-amine can act as a ligand in transition metal complexes that catalyze a wide array of transformations, including cross-coupling reactions. For example, palladium complexes bearing pyridine-based ligands are extensively used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.com The electronic and steric properties of the 3-(P-tolyl)pyridin-4-amine ligand can be fine-tuned to optimize the catalytic performance for a specific reaction.

Ruthenium-catalyzed direct arylation of benzylic amines has been shown to be efficient when using 3-substituted pyridines as directing groups. acs.org Similarly, rhodium(III)-catalyzed C-H functionalization and cyclization reactions of N-arylpyridin-2-amines have been developed. rsc.org

Contribution to Materials Science for Optoelectronic Applications

The chemical scaffold of 3-(p-tolyl)pyridin-4-amine represents a significant building block in the design of advanced materials for optoelectronic applications, particularly in the field of organic light-emitting diodes (OLEDs). The unique combination of an electron-donating p-tolyl group and a pyridine ring, which can exhibit electron-accepting and transport characteristics, provides a versatile platform for developing functionally sophisticated organic semiconductors. mdpi.comacs.org This structure serves as a foundational unit for creating larger, more complex molecules with tailored photophysical and electronic properties essential for high-performance devices.

The primary contribution of the 3-(p-tolyl)pyridin-4-amine moiety lies in its role as a precursor or a core structural element in materials designed for various functions within an OLED, such as hole transport layers (HTLs), emissive layers (EMLs), and host materials. acs.orgresearchgate.net The p-tolyl group enhances solubility and can influence the molecular packing in thin films, while the pyridine ring provides a site for further chemical modification and contributes to the electronic properties of the final material. mdpi.com

Detailed Research Findings

Research into molecules incorporating the tolyl-pyridine framework has demonstrated their potential in optoelectronic devices. While direct studies on 3-(p-tolyl)pyridin-4-amine as a standalone functional material are not extensively documented, the investigation of its derivatives and structurally related compounds provides clear evidence of its value.

For instance, functional pyridine-appended pyrene (B120774) derivatives have been developed as efficient hole-transporting materials (HTMs). acs.orgresearchgate.net In one study, a series of molecules including 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me) was synthesized and evaluated in OLEDs. These materials were found to have suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV) for efficient hole injection from standard anodes like indium tin oxide (ITO). acs.orgresearchgate.net The devices fabricated using these materials as the HTL demonstrated stable performance and low efficiency roll-off, a critical factor for practical applications. acs.orgresearchgate.net

Another area of application is in aggregation-induced emission (AIE) luminogens. A series of phenylmethylene pyridineacetonitrile derivatives, including (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-3-yl)acrylonitrile (m-DBCNPy) , which contains a di-p-tolylamino donor group and a pyridin-3-yl acceptor group, have been synthesized. mdpi.com The linkage position of the pyridine ring was found to significantly influence the photophysical properties, demonstrating how the core pyridine structure can be tuned to achieve desired emission characteristics. mdpi.com

Furthermore, the tolyl-pyridine motif is a key component in phosphorescent emitters for OLEDs. The complex Tris[2-(p-tolyl)pyridine]iridium(III) (Ir(mppy)3) is a well-known green-emitting phosphorescent dopant. lumtec.com.tw Its structure leverages the electronic properties of the 2-(p-tolyl)pyridine (B1347097) ligand to achieve high quantum efficiency in OLEDs.

The thermal stability and electronic properties of imines containing di-p-tolyl-amino and pyridin-4-yl groups have also been explored, suggesting their potential in optoelectronics. researchgate.netmdpi.com Studies on compounds like 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- mdpi.comacs.orgthiadiazol-2-yl)-imine show that these materials are thermally stable and their optical properties, such as their absorption spectra, can be modified, which is crucial for device engineering. researchgate.netmdpi.com

The following tables summarize key findings from research on materials that incorporate the core structural elements of 3-(p-tolyl)pyridin-4-amine.

Table 1: Performance of a Hole-Transporting Material Containing a Di-p-tolylpyridine Moiety

This interactive table presents the performance metrics of an OLED device using a pyrene-pyridine derivative with tolyl groups as the hole-transporting layer (HTL).

| Compound | Role | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | HOMO Level (eV) |

| Py-Br* | HTL | 17,300 | 22.4 | 9 | 5.6 |

*Data for 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine, a related derivative in the same study as Py-Me acs.orgresearchgate.net

Table 2: Photophysical Properties of a Tolyl-Pyridine Based Iridium Complex

This interactive table shows the key optical properties of a common phosphorescent emitter used in OLEDs.

| Compound | Role | Absorption Max. (nm) | Emission Max. (nm) | Application |

| Tris[2-(p-tolyl)pyridine]iridium(III) | Emitter | 287, 373 | 514 | Green PhOLED |

Data sourced from a material supplier datasheet lumtec.com.tw

Table 3: Photophysical Properties of an AIE Luminogen with Tolyl and Pyridine Groups

This interactive table details the optical characteristics of a molecule designed for aggregation-induced emission, featuring a di-p-tolylamino donor and a pyridine acceptor.

| Compound | Absorption Max. (nm in THF) | Emission Max. (nm in THF/water mixture, 90% water) | Quantum Yield (in solid state) |

| m-DBCNPy** | 420 | 565 | 32.1% |

** (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-3-yl)acrylonitrile mdpi.com

These findings collectively underscore the importance of the 3-(p-tolyl)pyridin-4-amine scaffold in materials science. It provides a robust and tunable platform for creating a new generation of organic materials for advanced optoelectronic devices.

Future Research Trajectories and Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted pyridines, including 3-(p-tolyl)pyridin-4-amine, remains a significant challenge in organic chemistry. researchgate.net Traditional methods often require harsh reaction conditions, such as high heat and strong acids, or the use of expensive metal catalysts. acs.org Consequently, a primary focus of future research will be the development of milder, more efficient, and cost-effective synthetic routes.

Challenges remain, particularly in achieving high regioselectivity and functional group tolerance. Overcoming these hurdles will require a deeper understanding of the reaction mechanisms and the development of highly selective catalysts. The table below summarizes some of the current synthetic strategies and their associated challenges.

| Synthetic Route | Advantages | Challenges | Key Research Directions |

|---|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki-Miyaura) | Good for functionalizing pyridine (B92270) derivatives. numberanalytics.com | Instability of some organoboron reagents; requires pre-functionalized starting materials. researchgate.net | Development of more stable and reactive coupling partners; milder reaction conditions. |

| Ring-Opening and Recyclization | Provides access to multi-substituted 4-aminopyridines. rsc.org | Can involve multiple steps and require specific substrates. | Exploring the scope of the reaction with different starting materials; one-pot variations. |

| C-H Functionalization | Direct modification of the pyridine ring without pre-functionalization. researchgate.net | Achieving high regioselectivity can be difficult. researchgate.net | Development of highly regioselective catalysts; understanding the directing effects of substituents. |

| Flow Chemistry | Improved reaction control, safety, and scalability. | Specialized equipment required; optimization of reaction conditions for flow systems. mdpi.com | Development of new reactor designs; integration with other technologies like microwave chemistry. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds based on the 3-(p-tolyl)pyridin-4-amine scaffold. nih.govmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with enhanced efficacy and reduced side effects. nih.gov

One of the key applications of AI in this context is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govyoutube.com QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. scielo.br This allows for the in silico prediction of the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. scielo.br This approach can significantly reduce the time and cost associated with drug discovery. nih.gov

Furthermore, generative AI models can be used to design entirely new molecules with desired properties. nih.gov By learning the underlying patterns in existing chemical data, these models can propose novel structures that are likely to be active against a specific biological target. This opens up new avenues for exploring the chemical space around 3-(p-tolyl)pyridin-4-amine and discovering compounds with unique pharmacological profiles. researchgate.net

The integration of AI and ML also presents challenges, such as the need for large, high-quality datasets for model training and the interpretability of complex models. Future research will focus on developing more sophisticated algorithms, curating larger and more diverse datasets, and creating more transparent and explainable AI models.

Exploration of Undiscovered Reactivity Pathways

While the fundamental reactivity of the pyridine ring and the amino group in 3-(p-tolyl)pyridin-4-amine is relatively well-understood, there remains significant scope for the discovery of novel reactivity pathways. The unique electronic properties of the 4-aminopyridine (B3432731) moiety, arising from the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring, can lead to unexpected and potentially useful chemical transformations. rsc.orgresearchgate.net

Recent studies on the reactivity of 4-aminopyridine with halogens have revealed versatile behavior, including the formation of charge-transfer complexes and unique bromination-dimerization processes. acs.orgacs.orgresearchgate.net Such investigations highlight the potential for uncovering new reactions that could be harnessed for the synthesis of novel derivatives.

Future research in this area will likely involve:

Exploring reactions under non-classical conditions: This includes photochemistry, electrochemistry, and mechanochemistry, which can open up reactivity pathways that are inaccessible under standard thermal conditions. acs.org

Investigating the reactivity with a wider range of reagents: This could lead to the discovery of new functionalization methods for both the pyridine ring and the amino group.

Utilizing computational chemistry to predict and understand reactivity: Quantum chemical calculations can provide valuable insights into the electronic structure and reactivity of 3-(p-tolyl)pyridin-4-amine, guiding the design of new experiments. researchgate.netjyu.fi

The discovery of novel reactivity pathways will not only expand the synthetic chemist's toolbox but also provide access to a wider range of structurally diverse compounds for biological evaluation.

Advancements in High-Throughput Screening for Chemical Space Exploration

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for their biological activity. bmglabtech.com In the context of 3-(p-tolyl)pyridin-4-amine, HTS will be instrumental in exploring the vast chemical space of its derivatives and identifying new "hit" compounds for drug discovery programs. wipo.intmedchemexpress.com

The development of diverse compound libraries is crucial for the success of HTS campaigns. Future efforts will focus on creating libraries of 3-aryl-4-aminopyridine derivatives with a wide range of structural variations. These libraries can then be screened against a variety of biological targets, including enzymes, receptors, and ion channels, to identify compounds with desired pharmacological activities. thermofisher.com

Advancements in HTS technology, such as miniaturization and automation, have made it possible to screen millions of compounds in a short period. bmglabtech.com This will enable a more comprehensive exploration of the chemical space around 3-(p-tolyl)pyridin-4-amine than was previously possible. Furthermore, the integration of HTS with other technologies, such as high-content screening (HCS), will provide more detailed information about the biological effects of the hit compounds.

The data generated from HTS campaigns will also be invaluable for training and validating the AI and ML models discussed in section 7.2. This synergistic relationship between experimental screening and computational modeling will accelerate the entire drug discovery process, from hit identification to lead optimization.

| Compound Name |

|---|

| 3-(P-tolyl)pyridin-4-amine |

| 2-iminopyridines |

| 4-amino-2-iminopyridines |

| 5-oxo-pent-3-enimidamides |

| 4-aminopyridine |

| 2-aminopyridine |

| 3-aminopyridine |

Q & A

Basic: What are the established synthetic routes for preparing 3-(p-tolyl)pyridin-4-amine, and what key reaction parameters influence yield?

Answer:

Synthesis typically involves multi-step reactions, such as:

- Cross-coupling (e.g., Suzuki-Miyaura): Aryl halides (e.g., 4-iodopyridine derivatives) are coupled with p-tolylboronic acid using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like THF or DMF under inert atmospheres .

- Nucleophilic substitution: Amine introduction via SNAr (nucleophilic aromatic substitution) on halogenated pyridine precursors, using ammonia or protected amines under high-temperature reflux conditions .

Key parameters:

- Catalyst loading: Pd catalysts (0.5–5 mol%) and ligands (e.g., XPhos) significantly affect coupling efficiency .

- Solvent polarity: Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may complicate purification.

- Temperature control: Reactions often require 80–120°C for cross-coupling and 60–100°C for substitutions .

Basic: How is the structural integrity of 3-(p-tolyl)pyridin-4-amine confirmed post-synthesis?

Answer:

A combination of spectroscopic and analytical techniques is employed:

- ¹H/¹³C NMR: Peaks for pyridine protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns .

- Mass spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (e.g., C₁₂H₁₂N₂ requires m/z 184.1000) .

- IR spectroscopy: N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) confirm functional groups .

Advanced: How can researchers optimize low-yield coupling reactions for 3-(p-tolyl)pyridin-4-amine derivatives?

Answer:

Methodological adjustments include:

- Catalyst screening: Compare Pd(OAc)₂, PdCl₂, or CuI for efficiency in C-N/C-C bond formation .

- Ligand optimization: Bulky ligands (e.g., SPhos) improve steric control in Suzuki reactions.

- Solvent effects: Test mixed solvents (e.g., DMF:H₂O) to balance solubility and reaction kinetics .

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 48 hours to 2 hours) and improves yields by 10–20% .

Example: In a related pyridine derivative synthesis, switching from DMF to toluene increased yields from 17.9% to 35% .

Advanced: How are discrepancies in spectral data for 3-(p-tolyl)pyridin-4-amine derivatives resolved?

Answer:

Analytical strategies:

- 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns proton-carbon correlations .

- X-ray crystallography: Provides unambiguous confirmation of molecular geometry and substituent positions. For example, torsion angles in related pyridine-amine structures (e.g., 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) were resolved to ±0.002 Å precision .

- Computational modeling: DFT calculations predict NMR chemical shifts and optimize conformers, aiding spectral interpretation .

Advanced: What mechanistic insights guide the functionalization of 3-(p-tolyl)pyridin-4-amine for bioactive derivatives?

Answer:

Key considerations:

- Electron-donating effects: The p-tolyl group activates the pyridine ring toward electrophilic substitution at the 2- and 6-positions.

- Amine reactivity: The 4-amine group facilitates Schiff base formation or alkylation, enabling conjugation with pharmacophores .

- Steric hindrance: Substituents on the pyridine ring influence regioselectivity. For example, bulky groups at the 3-position may direct reactions to the 2-position .

Case study: In a pyrazolo[3,4-d]pyrimidin-4-amine derivative, chiral resolution via HPLC enabled isolation of enantiomers with distinct biological activities .

Table 1: Comparative Synthetic Approaches for Pyridine-Amine Derivatives

| Compound Class | Method | Key Reagents/Conditions | Yield | Characterization Techniques | Reference |

|---|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridin-4-amine | One-pot sequential reaction | Pd(OAc)₂, K₂CO₃, DMF, 100°C | 59% | ¹H NMR, HRMS, HPLC | |

| N-Cyclopropylpyridine-amine | Cu-catalyzed coupling | CuBr, Cs₂CO₃, DMSO, 35°C | 17.9% | ¹³C NMR, X-ray | |

| 4-Fluorophenyl-pyrazole-amine | Suzuki-Miyaura coupling | PdCl₂, SPhos, THF, 80°C | 42% | IR, MS, 2D NMR |

Advanced: How do crystallographic data inform the design of 3-(p-tolyl)pyridin-4-amine analogs?

Answer:

X-ray crystallography reveals:

- Bond lengths/angles: Pyridine C-N bond lengths (~1.34 Å) and aryl-amine torsion angles (e.g., 179.2° in related structures) dictate planarity and conjugation .

- Packing interactions: Hydrogen bonds (N-H⋯N/O) and π-π stacking influence solubility and crystallinity .

Application: In a trichlorophenyl-pyrazole derivative, crystallography confirmed a twisted conformation critical for kinase inhibition .

Basic: What purification techniques are optimal for isolating 3-(p-tolyl)pyridin-4-amine?

Answer:

- Column chromatography: Silica gel with gradient elution (hexane:EtOAc) removes unreacted precursors.

- Recrystallization: Use ethanol/water mixtures to obtain high-purity crystals .

- HPLC: Reversed-phase C18 columns resolve closely related impurities (e.g., regioisomers) .

Advanced: How can computational methods predict the bioactivity of 3-(p-tolyl)pyridin-4-amine derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.